Ilekudinoside T
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Overview
Description
Ilekudinoside T is a triterpenoid saponin compound isolated from the leaves of Ilex kudingcha C. J. Tseng, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including hypolipidemic, anti-obesity, hypoglycemic, anti-atherosclerosis, antioxidative, antibacterial, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ilekudinoside T involves the extraction of the leaves of Ilex kudingcha using methanol. The methanol extract is then partitioned between water and n-butanol. The n-butanol fraction is subjected to chromatographic techniques such as silica gel, Lobar RP-18, and Sephadex LH-20, followed by repeated high-performance liquid chromatography (HPLC) purification over an octadecyl-silica (ODS) gel column .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of large-scale extraction equipment and industrial-grade chromatographic columns ensures the efficient isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
Ilekudinoside T undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the triterpenoid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Ilekudinoside T has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Investigated for its role in cellular processes and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and infections.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
The mechanism of action of Ilekudinoside T involves its interaction with various molecular targets and pathways. It activates AMP-activated protein kinase (AMPK) and inhibits the expression of sterol regulatory element-binding proteins (SREBPs), leading to reduced lipid accumulation and improved insulin sensitivity . Additionally, its antifungal properties are attributed to its ability to bind with sterols in the fungal cell membrane, causing membrane perturbation and leakage of cell contents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ilekudinoside T include:
- Ilekudinoside A
- Ilekudinoside B
- Ilekudinoside C
- Ilekudinoside D
Uniqueness
This compound is unique due to its specific triterpenoid saponin structure and its potent pharmacological activities. Compared to other similar compounds, this compound exhibits stronger hypolipidemic and antioxidative effects, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C47H74O17 |
---|---|
Molecular Weight |
911.1 g/mol |
IUPAC Name |
(1R,4S,5R,10S,13R,18S,19S,20S)-19-hydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracos-16-en-22-one |
InChI |
InChI=1S/C47H74O17/c1-21-28(50)30(52)32(54)37(59-21)63-35-34(62-38-33(55)31(53)29(51)24(19-48)60-38)23(49)20-58-39(35)61-27-12-13-42(4)25(41(27,2)3)11-14-44(6)26(42)10-9-22-36-46(8,57)45(7)16-18-47(36,40(56)64-45)17-15-43(22,44)5/h9,21,23-39,48-55,57H,10-20H2,1-8H3/t21-,23-,24+,25?,26?,27-,28-,29+,30+,31-,32+,33+,34-,35+,36+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1 |
InChI Key |
DPEYAJFUJJMJNO-CUMMFOPVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CC[C@]78[C@H]6[C@]([C@](CC7)(OC8=O)C)(C)O)C)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC78C6C(C(CC7)(OC8=O)C)(C)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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